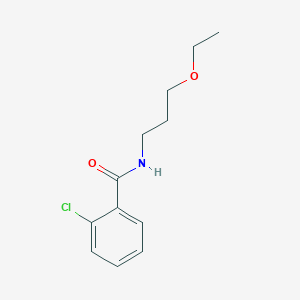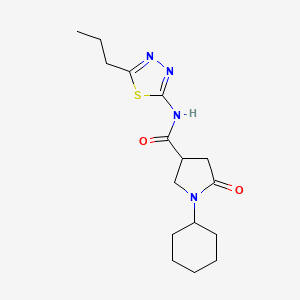
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-phenoxybenzoic acid with 5-propyl-1,3,4-thiadiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique chemical structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been found to inhibit the activity of enzymes such as carbonic anhydrase, which plays a crucial role in tumor growth and metastasis . Additionally, the compound may interfere with DNA replication and repair processes, leading to the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- 4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide stands out due to its phenoxy group, which imparts unique chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C18H17N3O2S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H17N3O2S/c1-2-8-16-20-21-18(24-16)19-17(22)14-11-6-7-12-15(14)23-13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,19,21,22) |
Clave InChI |
ABMDPHMMZGQQEG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959796.png)
![Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B14959798.png)
![4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959803.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14959804.png)
![2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14959808.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-fluorobenzamide](/img/structure/B14959820.png)

![1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide](/img/structure/B14959833.png)
![2-methoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B14959842.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B14959848.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14959852.png)
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959863.png)

![4-fluoro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B14959871.png)
